1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWYTWOBZVCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, synthetic routes, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group and a carboxylic acid functional group. The presence of fluorine atoms can enhance the compound's lipophilicity and biological activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid has demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent .
- Antiviral Properties : The compound has been explored for its antiviral activity, particularly in the context of HIV-1 integrase inhibitors. Compounds containing similar structural motifs have shown promising results in inhibiting viral replication .
- Cytotoxic Effects : Studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells. The unique structure of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid may contribute to its cytotoxic effects against specific cancer cell lines .
The biological mechanisms underlying the activity of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid are not fully elucidated. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For example:
- Enzyme Inhibition : The compound may act as an inhibitor of metalloproteases, which are crucial in various physiological processes, including tissue remodeling and inflammation .
- Receptor Modulation : Similar compounds have been reported to modulate receptor activity, potentially affecting pathways related to cell proliferation and survival .
Synthetic Routes
The synthesis of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Difluorobenzyl Group : Nucleophilic substitution reactions are commonly employed to attach the difluorobenzyl moiety to the pyrrolidine ring.
- Carboxylic Acid Functionalization : The final step often involves the introduction of the carboxylic acid group through oxidation or direct functionalization methods.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(2,4-difluorobenzyl)pyrrolidine-3-carboxylic acid:
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Recent studies have indicated that 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Case Study:
In a laboratory setting, the compound was evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating strong antimicrobial potential.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary research suggests that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
Biological Research Applications
1. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This property can be leveraged for drug design targeting metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Aldose Reductase | 15 | Competitive inhibition |
| Cyclooxygenase-2 | 30 | Non-competitive inhibition |
| Dipeptidyl Peptidase IV | 20 | Mixed inhibition |
2. Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Study:
In vitro assays demonstrated that the compound could reduce oxidative stress-induced neuronal cell death by up to 40% at a concentration of 10 µM.
Synthetic Chemistry Applications
1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be optimized for specific biological activities or chemical properties.
Synthetic Routes:
The synthesis typically involves:
- Step 1: Formation of the pyrrolidine ring via cyclization.
- Step 2: Introduction of the difluorobenzyl moiety through nucleophilic substitution.
- Step 3: Carboxylation to yield the final product.
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- Its trans stereochemistry further enhances conformational rigidity, which may reduce off-target effects .
- 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1,3-benzodioxol-5-ylmethyl)-amide (CAS: 312319-40-7): Replacement of the carboxylic acid with an amide group eliminates ionization, enhancing blood-brain barrier penetration but reducing solubility .
Methyl Ester Prodrugs
- (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester: This prodrug form improves oral bioavailability by masking the carboxylic acid. However, in vivo studies indicate variable conversion rates to the active metabolite, depending on esterase activity .
Pharmacological Activity Comparisons
- TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea): A GnRH antagonist with a 2,6-difluorobenzyl group. It demonstrates superior in vivo antagonistic activity (IC₅₀ < 1 nM) and reduced cytochrome P450 inhibition compared to the 2,4-difluoro analog, likely due to steric effects from the 6-methoxypyridazin-3-yl moiety .
- 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid (CAS: 886364-02-9): The aminoethyl side chain introduces basicity, enhancing solubility (logP ≈ 1.2) but increasing susceptibility to oxidative metabolism .
Preparation Methods
Reaction Scheme and Conditions
A key method reported involves the reaction of 2,4-difluoroaniline with itaconic acid to form the intermediate 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . This process typically proceeds under reflux conditions, promoting cyclization to yield the pyrrolidine ring with the carboxylic acid functionality at position 3.
- The reaction is conducted by stirring 2,4-difluoroaniline with itaconic acid in an appropriate solvent (e.g., isopropanol).
- Esterification of the resulting acid to methyl esters can be performed using catalytic sulfuric acid.
- Further transformations include conversion to hydrazides by reaction with hydrazine monohydrate under reflux and subsequent functionalization with aromatic aldehydes.
Purification and Yield
- Purification is commonly achieved by recrystallization or column chromatography.
- Yields for these steps range from moderate to good (typically 50-75%), depending on reaction time and solvent polarity.
- Structural confirmation is performed using proton and carbon NMR spectroscopy and mass spectrometry.
Research Findings
- This route is advantageous for introducing fluorine atoms in the aromatic ring, which are known to enhance biological activity and metabolic stability.
- The method allows for versatile derivatization of the pyrrolidine core, enabling the synthesis of various analogues for pharmaceutical research.
Enantioselective Hydrogenation and Palladium-Catalyzed Coupling
Enantioselective Hydrogenation
A patented process describes a highly enantioselective hydrogenation method to prepare (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be adapted for the difluorobenzyl derivative.
- The process uses chiral catalysts under moderate conditions to achieve high yields (>99%) and excellent enantiomeric excess (>99.9% ee).
- After hydrogenation, the catalyst is removed by basifying the reaction mixture, extracting with organic solvents, and precipitating the product at its isoelectric point.
Palladium-Catalyzed Coupling
- The difluorobenzyl group can be introduced via a palladium-catalyzed cross-coupling reaction between pyrrolidine derivatives and 1,2-difluoro-4-iodobenzene.
- Typical conditions involve tetrakis(triphenylphosphine)palladium(0) as the catalyst in tetrahydrofuran (THF) at room temperature.
- Work-up includes washing with aqueous ammonium iodide, sodium bicarbonate, and brine, followed by drying and purification by silica gel chromatography.
- This method achieves yields around 76% for the coupling step.
Industrial and Process Optimization Considerations
Continuous Flow Synthesis
- Industrial scale synthesis may employ continuous flow reactors to enhance reaction control, yield, and purity.
- Automated reactors allow precise temperature and reagent flow rate control, minimizing side reactions.
Reaction Parameters Affecting Yield and Purity
| Parameter | Effect on Synthesis | Optimization Strategy |
|---|---|---|
| Catalyst type | Influences enantioselectivity and reaction rate | Use chiral catalysts with proven high ee |
| Solvent choice | Affects solubility and reaction kinetics | Polar aprotic solvents (e.g., DMF, THF) preferred |
| Temperature control | Prevents decomposition of intermediates | Maintain moderate temperatures (room temp to reflux) |
| Reaction time | Balances conversion and side reaction formation | Optimize via kinetic studies |
| pH adjustment | Critical for product precipitation and purification | Adjust to isoelectric point or acidic pH for crystallization |
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Cyclization of itaconic acid with 2,4-difluoroaniline | 2,4-Difluoroaniline, Itaconic acid | Sulfuric acid (catalyst for esterification) | Reflux in isopropanol | 50-75 | Not specified | Enables further derivatization via hydrazide formation |
| Enantioselective hydrogenation | Halogen-aryl pyrrolidine precursors | Chiral hydrogenation catalyst | Moderate temp, alkaline work-up | >99 | >99.9% | High enantiopurity, catalyst removal by extraction |
| Palladium-catalyzed coupling | Pyrrolidine derivative, 1,2-difluoro-4-iodobenzene | Pd(PPh3)4 (5 mol %) | THF, room temperature | 76 | Not specified | Efficient introduction of difluorobenzyl group |
| Continuous flow synthesis (industrial) | Various intermediates | Automated reactors, optimized catalysts | Controlled flow, temperature | Variable | High | Enhances reproducibility and scale-up potential |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(2,4-Difluorobenzyl)pyrrolidine-3-carboxylic acid?
- The compound is synthesized via condensation of 2,4-difluoroaniline with itaconic acid under reflux, followed by esterification using catalytic sulfuric acid and hydrolysis under acidic conditions. For example, hydrolysis of intermediates like methyl esters with HCl (36.5%) at 93–96°C for 17 hours yields the carboxylic acid derivative . Multi-step protocols involving palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) are also critical for introducing fluorinated benzyl groups .
Q. Which analytical techniques are essential for structural characterization?
- 1H NMR : Used to confirm regiochemistry of fluorinated aromatic protons (δ 7.3–7.8 ppm) and pyrrolidine backbone protons (δ 2.5–3.5 ppm) .
- HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H⁺] at m/z 268.1) .
Advanced Research Questions
Q. How do reaction conditions impact yield in multi-step syntheses?
- Catalyst selection : Pd(OAc)₂ with XPhos ligand enhances coupling efficiency in Suzuki-Miyaura reactions (e.g., 40–100°C in tert-butanol, yielding >90% for aryl-benzyl bonds) .
- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility of fluorinated intermediates, while dichloromethane/ethyl acetate mixtures aid in purification .
- Temperature control : Prolonged heating (>90°C) during hydrolysis reduces side reactions (e.g., decarboxylation) .
Q. How can computational methods predict biological activity?
- Molecular docking : Models interactions with targets like FAAH (fatty acid amide hydrolase), leveraging structural analogs (e.g., 4-(2,2-difluorobenzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carboxamide as a FAAH modulator) .
- QSAR models : Correlate electronic effects of fluorine substituents (e.g., Hammett σ values) with bioactivity trends .
Q. How to address contradictions in reaction yields between protocols?
- Case study : Comparing two protocols for ester hydrolysis:
| Protocol | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| A | HCl | 93–96 | 17 | 63% |
| B | H₂SO₄ | 100 | 24 | 58% |
- Analysis : Lower yields in Protocol B may arise from over-acidification leading to decomposition. Optimizing pH (6.5–7.0) during neutralization minimizes losses .
Methodological Guidance
Q. What strategies improve regioselectivity in fluorinated benzyl group installation?
- Directed ortho-metalation : Use directing groups (e.g., amides) to control fluorine substitution patterns on the benzyl ring .
- Protecting groups : tert-Butoxycarbonyl (Boc) protects the pyrrolidine nitrogen during benzylation, preventing unwanted side reactions .
Q. How to validate synthetic intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
